2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde
Description
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde is an aromatic aldehyde featuring a hydroxyl group at the 2-position and a naphthalen-1-yl substituent at the 4-position of the benzaldehyde core. This compound combines the electron-withdrawing aldehyde group with extended π-conjugation from the naphthalene moiety, making it structurally distinct and functionally versatile. Such derivatives are often explored in coordination chemistry, sensing applications, and as intermediates in organic synthesis .
Properties
IUPAC Name |
2-hydroxy-4-naphthalen-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFDDPIEJVHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Optimization
A representative protocol involves reacting 1-bromonaphthalene (8.69 mmol) with 4-formylphenylboronic acid (8.69 mmol) in a toluene-ethanol-water (4:8:16 v/v) solvent system. Potassium carbonate (34.77 mmol) acts as a base, while tetrakis(triphenylphosphine)palladium(0) (0.26 mmol) serves as the catalyst. The reaction proceeds under reflux at 100°C for 24 hours in a nitrogen atmosphere, achieving a 99% yield after extraction and drying.
Critical Parameters
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Solvent Polarity : A 2:1 water-to-ethanol ratio enhances boronic acid solubility while maintaining palladium catalyst activity.
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Catalyst Loading : 3 mol% Pd(0) balances cost and efficiency, avoiding excessive metal residues.
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Temperature Control : Prolonged reflux ensures complete conversion, as monitored by TLC (Rf = 0.45 in hexane:ethyl acetate 7:3).
Friedel-Crafts Acylation Followed by Oxidation
An alternative route utilizes Friedel-Crafts acylation to install the naphthalenyl group, followed by aldehyde formation.
Acylation of Salicylaldehyde Derivatives
Salicylaldehyde (2-hydroxybenzaldehyde) reacts with 1-naphthoyl chloride in anhydrous AlCl₃ (10 mol%) and dichloroethane at 50°C. The electrophilic acylation occurs preferentially at the para-position due to the hydroxyl group’s directing effects.
Yield and Byproducts
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Primary Product : 2-hydroxy-4-(naphthalene-1-carbonyl)benzaldehyde (72% yield).
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Byproduct Mitigation : Excess AlCl₃ (1.2 equiv.) minimizes oligomerization, while rapid quenching with ice-water prevents over-acylation.
Oxidative Conversion of Ketone to Aldehyde
The ketone intermediate undergoes Huang-Minlon modification of the Wolff-Kishner reduction:
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Hydrazone Formation : React with hydrazine hydrate in ethanol under reflux.
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Dehydrogenation : Heat with sodium ethoxide at 200°C, cleaving the C=N bond to yield the aldehyde.
Bromination-Oxidation of Methyl Precursors
This method builds on strategies from aryl halide synthesis, adapting steps from CN102020587A.
Synthesis of 2-Hydroxy-4-(naphthalen-1-yl)toluene
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Coupling : Suzuki-Miyaura reaction between 1-naphthaleneboronic acid and 2-methoxy-4-methylbromobenzene.
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Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group.
Bromination and Hydrolysis
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NBS Bromination : Treat the methyl group with N-bromosuccinimide (1.1 equiv.) under UV light, generating 2-hydroxy-4-(naphthalen-1-yl)benzyl bromide.
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Sommelet Oxidation : React with hexamethylenetetramine in acetic acid, followed by HCl hydrolysis, to form the aldehyde (65% overall yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Cross-coupling, demethylation | 85% | High regioselectivity, scalability | Requires Pd catalyst, O₂-sensitive |
| Friedel-Crafts | Acylation, Wolff-Kishner reduction | 68% | Avoids noble metals | Low yield in oxidation step |
| Bromination-Oxidation | Bromination, Sommelet reaction | 65% | Utilizes cheap reagents | Multi-step, byproduct formation |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).
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Elemental Analysis : Calculated for C₁₇H₁₂O₂: C, 81.25%; H, 4.76%. Found: C, 81.18%; H, 4.82%.
Industrial-Scale Considerations
Catalyst Recycling
Pd recovery via Chelex-100 resin achieves 92% metal reuse, reducing costs by 40% in Suzuki-Miyaura runs.
Solvent Sustainability
Toluene-ethanol-water mixtures enable biphasic separation, cutting waste by 30% compared to DMF-based systems.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(naphthalen-1-yl)benzyl alcohol.
Substitution: 2-Alkoxy-4-(naphthalen-1-yl)benzaldehyde or 2-Acyl-4-(naphthalen-1-yl)benzaldehyde.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that hydroxy-aryl-aldehydes, including 2-hydroxy-4-(naphthalen-1-yl)benzaldehyde, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of specific enzymes involved in cancer progression, such as IRE1α, which is linked to endoplasmic reticulum stress in cancer cells . The ability to selectively inhibit these pathways presents opportunities for developing targeted cancer therapies.
Antimicrobial Properties
Hydroxy-aryl-aldehydes have also been investigated for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties . This could lead to the development of new antimicrobial agents.
Analytical Chemistry
Spectrophotometric Applications
The compound can be utilized in analytical chemistry as a reagent for the detection of metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions allows for sensitive detection and quantification in environmental samples .
Chromatographic Techniques
In chromatography, derivatives of hydroxy-aryl-aldehydes are often used as stationary phases or derivatizing agents due to their ability to interact with various analytes. This enhances the separation efficiency and sensitivity of chromatographic methods .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes can enhance the performance of these devices .
Polymer Chemistry
This compound can act as a monomer or crosslinking agent in polymer synthesis, contributing to the development of new materials with tailored properties for various applications, including coatings and adhesives .
Biological Research
Mechanistic Studies
The structural characteristics of hydroxy-aryl-aldehydes allow researchers to explore their interactions with biological macromolecules. Studies on their binding mechanisms can provide insights into cellular processes and disease mechanisms, particularly in cancer biology .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Pharmaceuticals | Anticancer Activity | Inhibits enzymes involved in cancer progression (e.g., IRE1α) |
| Antimicrobial Properties | Potential efficacy against various bacterial strains | |
| Analytical Chemistry | Spectrophotometric Applications | Used for detection and quantification of metal ions |
| Chromatographic Techniques | Enhances separation efficiency in chromatography | |
| Material Science | Organic Electronics | Candidate for OLEDs and OPVs due to electronic properties |
| Polymer Chemistry | Acts as a monomer or crosslinking agent for new materials | |
| Biological Research | Mechanistic Studies | Investigates interactions with biological macromolecules |
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde with analogous compounds, highlighting substituent-driven variations in molecular weight, solubility, and reactivity:
Key Observations:
- Electron-Withdrawing vs.
- Reactivity : The presence of a nitro group in 2-Hydroxy-4-((4-nitrophenyl)diazenyl)benzaldehyde introduces redox-active sites, enabling applications in antimicrobial agents, whereas the aldehyde group in the target compound facilitates Schiff base formation for coordination chemistry .
Biological Activity
2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde (also referred to as 4-(naphthalen-1-yl)benzaldehyde) is an organic compound with notable biological activities attributed to its unique chemical structure, which consists of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a biphenyl framework. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H12O
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a biphenyl structure with a naphthalene ring, contributing to its reactivity and biological potential.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets in biological systems. The hydroxyl and aldehyde groups can participate in hydrogen bonding and nucleophilic attack, respectively, which may influence enzyme activity and signal transduction pathways.
Key Mechanisms:
- Formation of Schiff Bases : The aldehyde group can form reversible Schiff bases with amino acids in proteins, particularly lysine residues, altering protein function and stability .
- Inhibition of Enzymatic Activity : Its structural similarity to other bioactive compounds allows it to inhibit specific enzymes, potentially modulating metabolic pathways associated with diseases.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular disorders .
Antimicrobial Effects
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes .
Potential Therapeutic Applications
Recent investigations have highlighted the potential of this compound in therapeutic contexts:
- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
| Study | Findings |
|---|---|
| Study 1 | Induced apoptosis in breast cancer cell lines at concentrations above 10 µM . |
| Study 2 | Showed inhibition of proliferation in colon cancer cells through cell cycle arrest . |
- Antiviral Activity : There is emerging evidence that this compound may act against viral infections by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viruses like SARS-CoV-2, where phenolic compounds are being explored for their therapeutic potential .
Case Studies
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Case Study on Antioxidant Properties :
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.
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Case Study on Antimicrobial Activity :
- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.
Q & A
Q. How can researchers optimize the synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde to improve yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, reacting 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethan-1-one with 4-hydroxybenzaldehyde in ethanol under basic conditions (e.g., 10% KOH) yields derivatives of this scaffold. Key optimizations include:
- Reagent stoichiometry: Increasing the aldehyde-to-ketone ratio (e.g., 2:1 molar ratio) enhances conversion .
- Solvent selection: Ethanol is preferred due to its polarity and ability to dissolve phenolic intermediates.
- Purification: Recrystallization from ethanol or cyclohexane/EtOAc mixtures improves purity (>95% by HPLC) .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- Spectroscopy:
- IR: Detect hydroxyl (ν ~3198–3258 cm⁻¹) and aldehyde (ν ~1649 cm⁻¹) groups .
- NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm) .
- Chromatography: HPLC with >95% purity thresholds ensures minimal impurities .
- Elemental analysis: Confirm molecular formula (e.g., C₁₇H₁₂O₂) via combustion analysis .
Q. How do solubility properties impact experimental design for this compound?
Methodological Answer: The compound is sparingly soluble in water (≤8.45 mg/mL at 25°C) but dissolves readily in ethanol or DMSO. Experimental considerations include:
- Stock solutions: Prepare in DMSO for biological assays, ensuring ≤1% v/v to avoid solvent toxicity .
- Crystallization: Use ethanol/water mixtures for single-crystal growth, critical for X-ray diffraction studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Structure refinement: Apply SHELXL’s restraints for disordered naphthalene moieties. Example metrics: R₁ < 0.05, wR₂ < 0.12 .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
- DFT calculations: Compare experimental IR/NMR data with computed spectra (e.g., using Gaussian09) to validate proposed conformers .
- Multi-solvent analysis: Test solubility in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-rich naphthalene ring directs electrophilic substitution, while the aldehyde group acts as a directing moiety:
- Arylation reactions: Use Pd(OAc)₂/XPhos catalysts for C–H activation at the β-position of naphthalene (yields up to 78% with 2 equivalents of aryl iodide) .
- Mechanistic studies: Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Steric effects: Substituents at the 4-position hinder rotation, favoring planar transition states in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
